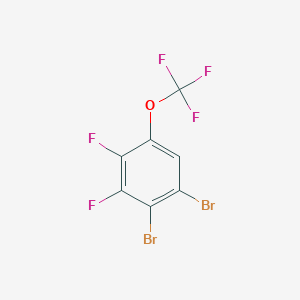

1,2-Dibromo-3,4-difluoro-5-(trifluoromethoxy)benzene

描述

1,2-Dibromo-3,4-difluoro-5-(trifluoromethoxy)benzene is a polyhalogenated aromatic compound featuring bromine (Br) at positions 1 and 2, fluorine (F) at positions 3 and 4, and a trifluoromethoxy (-OCF₃) group at position 3. This unique substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science.

属性

IUPAC Name |

1,2-dibromo-3,4-difluoro-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HBr2F5O/c8-2-1-3(15-7(12,13)14)5(10)6(11)4(2)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCMBUHQVYROPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)F)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HBr2F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1,2-Dibromo-3,4-difluoro-5-(trifluoromethoxy)benzene (CAS No. 1806351-88-1) is a halogenated aromatic compound characterized by its unique molecular structure which includes multiple bromine and fluorine substituents. This compound has garnered interest in various fields including medicinal chemistry and materials science due to its potential biological activities.

Biological Activity Overview

The biological activity of halogenated compounds like this compound is often linked to their ability to interact with biological systems, affecting various pathways and mechanisms. Research has indicated that such compounds can exhibit antimicrobial properties, act as enzyme inhibitors, and possess anticancer activities.

Antimicrobial Activity

Halogenated compounds have been studied for their antimicrobial properties. A review highlighted how halogen atoms can enhance the efficacy of antibiotic agents against drug-resistant bacteria. The presence of bromine and fluorine in the structure of this compound may contribute to similar antimicrobial effects .

Anticancer Properties

The anticancer potential of trifluoromethyl-containing compounds is well-documented. For example, drugs containing similar moieties have shown synergistic effects when combined with other therapeutic agents in preclinical trials . The unique electron-withdrawing properties of the trifluoromethoxy group may enhance the compound's interaction with cancer cell targets.

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of halogenated benzene derivatives found that compounds with multiple halogen substitutions exhibited enhanced activity against a range of bacterial strains. Although direct data on this compound was not available, its structural similarities suggest it may possess comparable antimicrobial properties.

Case Study 2: Enzyme Inhibition

In a comparative analysis of fluorinated compounds as enzyme inhibitors, researchers noted that the introduction of fluorine atoms significantly increased binding affinity to target enzymes. This trend supports the hypothesis that this compound could exhibit similar behavior due to its structural features.

Data Table: Biological Activities of Related Compounds

| Compound Name | CAS Number | Antimicrobial Activity | Enzyme Inhibition | Anticancer Activity |

|---|---|---|---|---|

| This compound | 1806351-88-1 | Potentially Active | Potential Inhibitor | Possible Synergy |

| Selinexor | 1635218-29-0 | Active | Yes | High |

| Dutasteride | 164656-23-9 | Moderate | Yes | Moderate |

科学研究应用

Chemical Synthesis

-

Intermediate in Organic Synthesis

- This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine and fluorine substituents make it a versatile building block for creating various derivatives through nucleophilic substitution reactions. For instance, the bromine atoms can be replaced with other nucleophiles to yield new compounds with desired properties.

-

Fluorinated Compounds

- The difluoro and trifluoromethoxy groups enhance the stability and lipophilicity of the resulting compounds, which is particularly useful in developing pharmaceuticals and agrochemicals. These groups often improve the bioavailability of drugs by modulating their interaction with biological membranes.

Medicinal Chemistry

-

Anticancer Research

- Recent studies have indicated that compounds similar to 1,2-dibromo-3,4-difluoro-5-(trifluoromethoxy)benzene exhibit significant cytotoxicity against various cancer cell lines. The incorporation of halogen atoms can influence the mechanism of action by enhancing the compound's ability to interact with DNA or other cellular targets.

-

Antimicrobial Activity

- Research has shown that fluorinated aromatic compounds possess antimicrobial properties. The presence of bromine and trifluoromethoxy groups may enhance this activity, making these compounds potential candidates for developing new antibiotics or antifungal agents.

Material Science

-

Fluorinated Polymers

- The compound can be utilized in the synthesis of fluorinated polymers that exhibit unique properties such as chemical resistance and thermal stability. These materials are valuable in applications ranging from coatings to electronic components.

-

Nanotechnology

- In nanotechnology, this compound can be used as a precursor for functionalizing nanoparticles or surfaces to impart specific characteristics such as hydrophobicity or enhanced electrical conductivity.

Case Studies

相似化合物的比较

Substituent Effects and Molecular Properties

The compound’s reactivity and physical properties are heavily influenced by its halogen and trifluoromethoxy substituents. Below is a comparative analysis with structurally related molecules:

Table 1: Substituent and Molecular Property Comparison

- Halogen Effects : Bromine’s high leaving-group ability facilitates cross-coupling reactions (e.g., Pd-catalyzed arylations) compared to chlorine or iodine analogs . The target compound’s dual bromine substituents may enable sequential functionalization but could introduce steric challenges.

- Trifluoromethoxy Group : The -OCF₃ group enhances electron-withdrawing effects, polarizing the aromatic ring and activating it for nucleophilic substitution or coupling reactions. This contrasts with methoxy (-OCH₃) groups, which are electron-donating .

Physical and Chemical Behavior

- Solubility : Increased halogenation (Br, F) reduces polarity, likely rendering the compound less soluble in polar solvents (e.g., water) compared to less-halogenated analogs.

- Thermal Stability: The trifluoromethoxy group enhances thermal stability relative to non-fluorinated alkoxy groups, as seen in related compounds .

- Reactivity in Fluorination: highlights that halogen exchange reactions (e.g., using KF) can replace allylic or vinylic halogens.

准备方法

Fluorination of Benzene Ring

- Starting Material: Benzene or a substituted benzene derivative.

- Reagents: Fluorinating agents such as hydrogen fluoride (HF) or elemental fluorine gas.

- Conditions: Fluorination is generally conducted under controlled temperature and pressure to avoid over-fluorination or ring degradation.

- Outcome: Introduction of fluorine atoms at the 3 and 4 positions of the benzene ring, yielding difluorobenzene intermediates.

Bromination

- Reagents: Bromine (Br2) in the presence of a base such as triethylamine or diisopropylamine.

- Solvents: Common solvents include toluene or chloroform.

- Temperature Control: Bromination is performed at low temperatures (e.g., -10°C to 0°C) to enhance selectivity and reduce side reactions.

- Process Example: In one documented method, bromine is slowly added to a mixture of solvent and base, followed by the addition of a hydroxy-substituted acetophenone derivative, with stirring and gradual warming to approximately 45-50°C to complete the reaction.

- Yields: High yields (~97%) and purities (~96%) of dibromo-substituted intermediates have been reported under these conditions.

Introduction of Trifluoromethoxy Group

- Reagents: Trifluoromethylating agents such as chlorodifluoromethyl triflate (CPTFI) combined with Lewis acids like aluminum chloride (AlCl3).

- Procedure: The trifluoromethoxy group is introduced via electrophilic aromatic substitution, often by refluxing the aromatic substrate with CPTFI and AlCl3 in dry dichloromethane (DCM) at around 80°C.

- Purification: The product is typically purified by silica gel column chromatography using petroleum ether as the eluent.

- Yields: Reported yields for trifluoromethoxy-substituted aromatics can reach up to 80%.

Alternative Difluorocarbene-Mediated Methods

- Difluorocarbene Precursors: Compounds like TMSCF2Br (trimethylsilyl bromodifluoromethyl) can be used to generate difluorocarbene intermediates.

- Catalysts: Tetrabutylammonium bromide (nBu4NBr) as a phase-transfer catalyst.

- Reaction Conditions: Heating in toluene at 110°C for several hours.

- Outcome: Efficient incorporation of difluoromethoxy groups with high purity and yield (~80%).

Summary Table of Preparation Steps and Conditions

| Step | Reagents & Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Fluorination | HF or F2 | Benzene or solvent | Controlled (varies) | Variable | N/A | Introduces fluorine at 3,4-positions |

| Bromination | Br2, triethylamine or diisopropylamine | Toluene or chloroform | -10°C to 50°C | 1-2 hours | ~97 | Selective dibromination at 1,2-positions |

| Trifluoromethoxy introduction | CPTFI, AlCl3 | Dry DCM | Reflux (~80°C) | 1 hour | ~80 | Electrophilic aromatic substitution |

| Difluorocarbene method | TMSCF2Br, nBu4NBr | Toluene | 110°C | 4 hours | ~80 | Alternative difluorocarbene-mediated approach |

Research Findings and Notes

- The bromination step benefits from the use of bases like triethylamine or diisopropylamine, which neutralize generated hydrogen bromide and improve reaction efficiency and selectivity.

- The trifluoromethoxy group is introduced using CPTFI and AlCl3, a method that avoids harsh conditions and provides good yields with minimal side products.

- Difluorocarbene precursors such as TMSCF2Br offer an alternative pathway to introduce difluoromethoxy functionality, especially useful when direct trifluoromethoxylation is challenging.

- Purification typically involves silica gel chromatography with petroleum ether or mixtures of petroleum ether and ethyl acetate, ensuring high purity of the final compound.

- Analytical techniques such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring reaction progress and confirming product identity.

常见问题

Basic: What are the critical parameters for optimizing the synthesis of 1,2-Dibromo-3,4-difluoro-5-(trifluoromethoxy)benzene?

The synthesis requires precise control of temperature (30–90°C) and molar ratios to minimize by-products like dehalogenated or over-substituted derivatives. A stepwise approach is recommended:

- Bromination : Use N-bromosuccinimide (NBS) in anhydrous dichloromethane under inert atmosphere.

- Fluorination : Employ KF or AgF in polar aprotic solvents (e.g., DMF) to ensure regioselectivity.

- Trifluoromethoxy introduction : Utilize trifluoromethyl triflate (TFMT) with a Cu(I) catalyst.

Monitor progress via HPLC or TLC to confirm intermediate purity. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate). Yield optimization hinges on avoiding hydrolysis of the trifluoromethoxy group.

Basic: How does the electronic configuration of substituents influence nucleophilic substitution in this compound?

The electron-withdrawing effects of Br, F, and -OCF₃ groups activate specific positions on the benzene ring for nucleophilic attack:

- Meta-directing : The trifluoromethoxy group (-OCF₃) deactivates the ring but directs nucleophiles to the 3-position.

- Ortho/para-directing : Bromine and fluorine enhance electrophilicity at adjacent positions, favoring substitution at the 1,2,4-sites.

To validate, conduct kinetic isotope effect (KIE) studies or DFT calculations to map electron density distribution. Compare reactivity with analogs like 1,4-Dibromo-2-fluoro-5-(trifluoromethoxy)benzene to isolate substituent effects.

Advanced: How can researchers resolve contradictions in reported NMR chemical shifts for halogenated analogs?

Discrepancies often arise from solvent effects , impurities , or dynamic processes (e.g., rotational barriers). Methodological solutions include:

- Standardization : Use deuterated solvents (CDCl₃ or DMSO-d₆) and internal references (TMS).

- High-resolution NMR : Employ 500+ MHz instruments to resolve splitting patterns.

- Computational validation : Compare experimental shifts with DFT-predicted values (e.g., using Gaussian or ORCA).

For example, the -OCF₃ group’s δ~75 ppm in ¹⁹F NMR should align with DFT-predicted shielding tensors. Cross-check with mass spectrometry (HRMS) to confirm molecular integrity.

Advanced: What experimental strategies assess the biological activity of this compound in agrochemical research?

- In vitro assays : Test enzyme inhibition (e.g., acetylcholinesterase for insecticides) at varying concentrations (1–100 µM).

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing Br with Cl) and compare IC₅₀ values.

- Metabolic stability : Use liver microsomes to evaluate degradation rates.

- Mode of action : Apply fluorescence tagging (e.g., BODIPY probes) to track cellular uptake.

Reference compounds like 3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride (CAS: 1803789-83-4) provide benchmarks for activity.

Advanced: How do steric and electronic factors dictate regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Steric hindrance : The 1,2-dibromo substituents limit coupling at adjacent positions. Prioritize the 5-position (-OCF₃) for aryl boronic acid insertion.

- Electronic effects : Electron-deficient aryl halides require Pd(OAc)₂ with SPhos ligand for efficient coupling.

Methodology :

Advanced: What analytical techniques differentiate polymorphic forms of this compound?

- PXRD : Identify crystal lattice variations (e.g., monoclinic vs. orthorhombic).

- DSC/TGA : Measure melting points and thermal stability (decomposition >200°C expected).

- Raman spectroscopy : Resolve vibrational modes of Br/F substituents (e.g., C-Br stretch ~550 cm⁻¹).

Cross-reference with 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride (DTXSID10382127) to benchmark halogen-specific signals.

Advanced: How can computational modeling predict environmental persistence or toxicity?

- QSAR models : Input logP (estimated ~3.5) and molar refractivity to predict bioaccumulation.

- Molecular docking : Simulate binding to cytochrome P450 enzymes to assess metabolic pathways.

- Environmental fate : Use EPI Suite to estimate half-life in soil (>60 days due to halogen stability).

Validate with experimental data from analogs like 2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene (CAS: 205371-26-2).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。